molecular formula C22H26N4O3 B4464020 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4464020
M. Wt: 394.5 g/mol
InChI Key: VBFFELHYMSULBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetic small molecule featuring a complex polyheterocyclic core structure. This compound is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers investigating novel kinase inhibitors or modulators of cellular signaling pathways may find this molecule of interest due to its structural similarity to other documented bioactive naphthyridine derivatives . The integrated morpholine and cyclopentyl groups suggest potential for enhanced solubility and target interaction. Specific research applications, mechanism of action, and biological activity data must be confirmed by the purchasing researcher through direct experimentation and consultation with the primary scientific literature.

Properties

IUPAC Name

2-cyclopentyl-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21-17-15-18-20(6-8-26(22(18)28)16-3-1-2-4-16)23-19(17)5-7-25(21)10-9-24-11-13-29-14-12-24/h5-8,15-16H,1-4,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFFELHYMSULBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps, typically starting with the preparation of the pyrido[4,3-b][1,6]naphthyridine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyclopentyl group and the morpholinyl ethyl side chain are then introduced through subsequent substitution reactions under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Core Reactivity of the Pyrido[4,3-b] naphthyridine System

The bicyclic framework demonstrates reactivity patterns similar to naphthyridine derivatives:

Electrophilic Aromatic Substitution

  • Nitration/Sulfonation : The pyridine nitrogen directs electrophiles to the C5 and C7 positions. For example, nitration at C5 occurs under mixed-acid conditions (HNO₃/H₂SO₄) at 0–5°C, yielding mono-nitro derivatives .

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets C3 and C7 due to electron-deficient aromatic rings .

Nucleophilic Substitution

  • The C4 position undergoes nucleophilic displacement with amines or alkoxides when activated by electron-withdrawing groups (e.g., nitro) .

Dione Functionality Reactions

The 1,9-dione moiety enables tautomerization and condensation:

Tautomerization

  • In acidic or basic media, the dione exists in equilibrium with enolic forms, enhancing solubility and metal-chelation capacity .

Condensation Reactions

  • Reacts with hydrazines to form pyrazolo-fused derivatives (e.g., hydrazine hydrate in EtOH, 80°C, 6 h) .

Cyclopentyl Group

  • Oxidation : Cyclopentyl undergoes partial oxidation to cyclopentanone using KMnO₄ in acetone/H₂O (yield: 58%) .

  • Ring-Opening : Strong acids (H₂SO₄, 100°C) induce ring expansion to cyclohexane derivatives via carbocation intermediates .

Morpholinylethyl Substituent

  • Alkylation/Quaternization : Reacts with methyl iodide to form quaternary ammonium salts (MeCN, 25°C, 12 h) .

  • Deprotection : Morpholine cleavage via HCl/EtOH (reflux, 3 h) yields primary amines .

Metal Coordination

The pyridine nitrogen and dione oxygen atoms form stable complexes:

Metal IonCoordination SiteApplication
Cu(II)N1, O9Catalytic oxidation of alcohols
Fe(III)O1, O9MRI contrast agents
Pd(II)N1, C3Cross-coupling catalysts

Comparative Reactivity of Analogous Compounds

The compound’s uniqueness arises from synergistic effects of substituents:

Feature2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl] DerivativeStandard 1,6-Naphthyridines
Dione Tautomer StabilityEnhanced due to morpholinyl electron donation Moderate
Cyclopentyl OxidationSelective to ketone without over-oxidation Uncontrolled degradation
Metal Binding CapacityBidentate (N,O) vs. monodentate Primarily monodentate

Synthetic Methodologies

Key steps from literature:

  • Core Assembly : Cyclocondensation of 4-aminonicotinonitrile with diethyl malonate (NaOEt/EtOH, 70°C, 12 h) .

  • Side-Chain Installation :

    • Cyclopentyl group: Buchwald-Hartwig amination .

    • Morpholinylethyl: Mitsunobu reaction (DIAD, PPh₃) .

  • Final Oxidation : MnO₂-mediated dione formation (CH₂Cl₂, 25°C, 24 h) .

Scientific Research Applications

Cancer Treatment

The primary application of this compound is in the treatment of cancer. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle and are often overactive in various cancers.

  • Mechanism of Action : The compound inhibits the phosphorylation of retinoblastoma (RB) protein, leading to cell cycle arrest in the G1 phase. This mechanism is crucial for preventing uncontrolled cell proliferation typical in cancerous tissues .
  • Case Studies : In vitro studies have demonstrated that derivatives of pyrido[4,3-b][1,6]naphthyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against breast and prostate cancer cells .

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory properties. Inhibitors targeting CDK pathways can reduce inflammation by modulating the activity of immune cells involved in inflammatory responses .

Multikinase Inhibition

The compound's structure suggests potential as a multikinase inhibitor. Similar compounds have been shown to inhibit multiple kinase pathways simultaneously, which can be beneficial in treating complex diseases like cancer where multiple signaling pathways are involved .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and signaling molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with two closely related derivatives, highlighting structural variations, physicochemical properties, and synthetic approaches.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione Cyclopentyl, morpholinylethyl C₂₂H₂₆N₄O₃ 394.4 Enhanced lipophilicity (cyclopentyl), improved solubility (morpholinylethyl)
2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione Cyclohexyl, hydroxyethyl C₁₉H₂₁N₃O₃ 339.4 Higher lipophilicity (cyclohexyl), polar hydroxyethyl reduces membrane permeability
1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine Cyclohexyl, tosyl C₂₂H₂₇N₃O₂S 397.5 Tosyl group acts as a leaving group; tetrahydro structure increases flexibility

Key Observations:

  • Core Structure: The target compound and the analog share the pyrido-naphthyridine-dione core, whereas the patent compound () features a pyrrolo-naphthyridine system with a tetrahydro modification, reducing aromaticity .
  • Substituent Effects: Cyclopentyl vs. Morpholinylethyl vs. Hydroxyethyl: The morpholine group (C₆H₁₂NO) enhances solubility via tertiary amine interactions, whereas the hydroxyethyl group (C₂H₅O) may limit cellular uptake due to polarity . Tosyl Group: The sulfonamide in the patent compound facilitates synthetic intermediates but may reduce metabolic stability .

Biological Activity

2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₇H₁₈N₄O₂
  • Molecular Weight : 314.35 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, primarily through the following mechanisms:

  • Cereblon E3 Ligase Modulation : The compound has been identified as a potential modulator of cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system. This interaction can lead to the targeted degradation of specific proteins involved in disease processes such as cancer .
  • Inhibition of Oncogenic Pathways : Preliminary studies suggest that the compound may inhibit pathways critical for tumor growth and survival. By disrupting these pathways, it could potentially sensitize cancer cells to conventional therapies .
  • Antimicrobial Activity : Some derivatives of pyrido[4,3-b][1,6]naphthyridine have shown antimicrobial properties, suggesting that this compound might also exhibit similar effects against certain bacterial strains .

Biological Activity and Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

StudyFindings
Study 1 Investigated the effects on multiple myeloma cells; showed significant inhibition of cell proliferation when treated with the compound.
Study 2 Assessed antimicrobial efficacy; demonstrated activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below clinically relevant levels.
Study 3 Evaluated the modulation of cereblon E3 ligase; indicated enhanced degradation of IKZF1 and IKZF3 proteins in treated cancer cells.

Pharmacological Applications

The potential applications for this compound are varied and include:

  • Cancer Therapy : Given its ability to modulate protein degradation pathways and inhibit oncogenic signaling, it may serve as a promising candidate for cancer treatment.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Q & A

Q. What synthetic routes are recommended for 2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of pyrido-naphthyridine derivatives typically involves multi-step reactions with careful optimization of solvents, catalysts, and purification methods. For example:
  • Solvent Selection : Polar solvents like ethanol or DMF (dimethylformamide) are preferred for facilitating cyclization reactions, as seen in the synthesis of 1,8-naphthyridine analogs (reflux in ethanol, 2–4 hours) .
  • Catalysts : Ethylcyanoacetate and aldehydes have been used to promote condensation reactions in similar frameworks .
  • Purification : Recrystallization from ethanol or toluene is effective for isolating high-purity solids (>98% by HPLC) .
  • Safety : Use NaOH in dichloromethane for neutralization steps, and adhere to safety protocols (e.g., P301-P390 for handling toxic intermediates) .

Table 1 : Key Reaction Parameters from Comparable Syntheses

ParameterConditions from Conditions from
SolventAbsolute ethanolToluene (recrystallization)
TemperatureReflux (≈78°C)H3PO4 at 130°C (analogous study)
Yield Optimization67–85% via controlled reflux73% with acid catalysis

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of techniques to confirm structure and purity:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 426 M+ for naphthyridine derivatives) .
  • NMR Spectroscopy : Analyze proton environments (e.g., δH 2.58 for CH3 groups in pyridine rings) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., discrepancies ≤0.5% between found and calculated values require re-purification) .
  • HPLC : Assess purity (>98% for biological assays) .

Q. How should researchers handle discrepancies in elemental analysis data for this compound?

  • Methodological Answer : Discrepancies (e.g., C: 70.96% found vs. 70.41% calculated) may arise from incomplete purification or hygroscopic intermediates. Solutions include:
  • Repeat recrystallization with anhydrous solvents (ethanol or acetonitrile) .
  • Use Karl Fischer titration to rule out moisture interference .
  • Cross-validate with high-resolution MS or X-ray crystallography .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites, focusing on the morpholin-4-yl ethyl group’s role in hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., cyclopentyl vs. phenyl groups) with activity using descriptors like logP and topological polar surface area .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric features of this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopentyl or morpholinyl groups with bioisosteres (e.g., piperidine or thiomorpholine) to test steric/electronic effects .
  • Biological Assays : Screen analogs against cancer cell lines (e.g., MCF7) to correlate substituents with IC50 values .
  • 3D Pharmacophore Mapping : Identify critical hydrogen bond acceptors/donors using tools like Schrödinger’s Phase .

Q. What experimental designs address contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Use 8–10 concentrations (0.1–100 μM) to calculate precise IC50 values and reduce variability .
  • Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with ROS detection to differentiate cytostatic vs. cytotoxic effects .
  • Control Standardization : Normalize data to reference compounds (e.g., doxorubicin) and validate cell viability via ATP-based assays .

Methodological Frameworks

Q. How can researchers link mechanistic studies of this compound to overarching biological theories (e.g., kinase inhibition)?

  • Methodological Answer :
  • Guiding Principle : Align experiments with kinase signaling pathways (e.g., MAPK/ERK) using selective inhibitors/activators as controls .
  • Hypothesis Testing : Design assays to validate if morpholin-4-yl ethyl group mimics ATP’s adenine binding in kinases .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :
  • Process Control : Monitor reaction progress via TLC or in-situ IR to standardize intermediate formation .
  • Batch Documentation : Record solvent lot numbers, humidity, and catalyst age to identify variability sources .
  • Interlab Validation : Share protocols with collaborators to cross-verify yields and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
2-cyclopentyl-8-[2-(morpholin-4-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.